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Introduction

Nirogacestat (Ogsiveo®) is an oral, selective, small-molecule inhibitor of gamma-secretase,

an enzyme crucial in the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway

is implicated in the growth of desmoid tumors (also known as aggressive fibromatosis), which

are rare and locally aggressive soft-tissue neoplasms.[1][4] On November 27, 2023, the U.S.

Food and Drug Administration (FDA) approved nirogacestat as the first treatment specifically

for adult patients with progressing desmoid tumors.[5][6]

Assessing the therapeutic efficacy of nirogacestat in both preclinical and clinical settings relies

heavily on advanced in vivo imaging techniques. These methods provide non-invasive,

longitudinal, and quantitative evaluation of tumor response, going beyond simple size

measurements. This document provides detailed application notes and protocols for key

imaging modalities used to evaluate the efficacy of nirogacestat, tailored for researchers,

scientists, and drug development professionals.

Mechanism of Action: Inhibition of Gamma-Secretase
and the Notch Pathway
Nirogacestat's primary mechanism of action is the inhibition of the gamma-secretase enzyme

complex.[1] In desmoid tumors, this pathway is often overactive. The binding of a ligand (like

Jagged-1) to the Notch receptor on a cell surface initiates a series of proteolytic cleavages.[4]

[7] The final, critical cut is performed by gamma-secretase, which releases the Notch
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intracellular domain (NICD).[1][2] The NICD then translocates to the nucleus, where it activates

the transcription of target genes that promote cell proliferation and survival.[1][4] By inhibiting

gamma-secretase, nirogacestat prevents the release of NICD, thereby blocking this signaling

cascade and suppressing tumor growth.[1][2]
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Caption: Nirogacestat inhibits the Notch signaling pathway by blocking gamma-secretase.

Application Note 1: Magnetic Resonance Imaging
(MRI) for Clinical Efficacy Assessment
MRI is the primary imaging modality for assessing nirogacestat's efficacy in clinical trials, most

notably the pivotal Phase 3 DeFi trial.[8][9] It offers superior soft-tissue contrast, enabling

detailed anatomical evaluation and functional assessment of desmoid tumors. Beyond

standard RECIST (Response Evaluation Criteria in Solid Tumors) measurements, advanced

MRI techniques like volumetric analysis and T2 signal hyperintensity provide a more

comprehensive understanding of tumor response.[9][10]

Key Imaging Biomarkers:

Tumor Volume: Desmoid tumors often have irregular shapes, making traditional 1D or 2D

measurements less representative of the total tumor burden.[8] 3D volumetric analysis

provides a more accurate assessment of changes in tumor size in response to treatment.
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T2 Signal Hyperintensity: On T2-weighted MRI scans, hyperintense (bright) areas are

associated with higher cellularity and water content, which can correlate with active

fibroblastic proliferation and disease progression.[9] A reduction in T2 signal intensity

suggests a decrease in tumor activity and a positive treatment response.[8]
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Caption: Workflow for clinical trial imaging assessment based on the DeFi study design.
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Quantitative Data Summary
The following tables summarize the key efficacy and imaging data from the pivotal Phase 3

DeFi trial of nirogacestat.

Table 1: Primary and Secondary Efficacy Outcomes in the DeFi Trial

Endpoint Nirogacestat (n=70) Placebo (n=72)
Hazard Ratio / p-
value

Progression-Free

Survival (PFS)

HR: 0.29 (p < 0.001)
[6]

Median PFS Not Reached[6] 15.1 months[6]

2-Year Event-Free

Probability
76%[11] 44%[11]

Objective Response

Rate (ORR)
41%[6] 8%[6] p < 0.001[6]

Complete Response

(CR)
7%[11] 0%[11]

Partial Response (PR) 34%[12] 8%

| Median Time to Response | 5.6 months[12] | 11.1 months[12] | |

Table 2: MRI-Based Tumor Response to Nirogacestat in the DeFi Trial

Imaging Parameter Nirogacestat Placebo p-value

Median Best Change

in Tumor Volume
-59%[8] +14%[8] < 0.001[8]

| Median Best Change in T2 Hyperintensity | -55%[8] | -21%[8] | < 0.001[8] |

Table 3: Long-Term Tumor Size Reduction with Continuous Nirogacestat Treatment
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Duration of Treatment Median Best % Reduction from Baseline

At least 1 Year -32.3%[13][14]

At least 2 Years -42.5%[13]

At least 3 Years -51.3%[13]

| At least 4 Years | -75.8%[13][14] |

Application Note 2: Preclinical and Exploratory
Imaging Techniques
While MRI is the clinical standard, preclinical studies and exploratory clinical trials may

leverage other imaging modalities to investigate pharmacodynamics, biodistribution, and early

efficacy signals.

1. Bioluminescence Imaging (BLI): In preclinical animal models (e.g., xenografts), tumor cells

can be engineered to express a luciferase enzyme.[15][16] Upon administration of a luciferin

substrate, light is emitted, which can be detected and quantified. BLI is a highly sensitive and

cost-effective method for the longitudinal monitoring of tumor growth and burden in small

animals, making it ideal for initial efficacy screening of compounds like nirogacestat.[16][17]

2. Positron Emission Tomography (PET): PET imaging can be used to assess tumor

metabolism or target engagement.[18] For instance, a radiolabeled version of a gamma-

secretase inhibitor could potentially be used to non-invasively confirm that nirogacestat is
binding to its target in vivo.[18] While not a primary endpoint in the DeFi trial, PET remains a

powerful tool for mechanistic and pharmacodynamic studies in drug development.

3. Advanced MRI Sequences: Ongoing clinical trials are exploring additional MRI parameters to

identify biomarkers of response.[19] These include:

Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules, which

is typically restricted in highly cellular tumors. An increase in the Apparent Diffusion

Coefficient (ADC) can indicate cell death and treatment response.

Perfusion-Weighted Imaging: Assesses blood flow and vascularity within the tumor.
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Caption: Logical relationship between preclinical and clinical imaging modalities.

Experimental Protocols
Protocol 1: Volumetric MRI Assessment of Desmoid
Tumors in Clinical Trials
Objective: To quantitatively measure changes in the three-dimensional volume of a target

desmoid tumor in response to nirogacestat treatment.

Methodology:

Patient Preparation: No specific preparation (e.g., fasting) is required. Ensure the patient can

tolerate the MRI scan duration and is screened for contraindications (e.g., incompatible

metallic implants).[19]

Imaging Equipment: 1.5T or 3.0T MRI scanner.

Coil Selection: Use an appropriate surface coil to maximize the signal-to-noise ratio over the

anatomical region of the tumor.

Imaging Sequences:

Acquire axial T1-weighted and T2-weighted fat-suppressed sequences covering the entire

tumor.
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Slice Thickness: ≤ 5 mm with minimal interslice gap.

Field of View (FOV): Must encompass the entire tumor and surrounding anatomical

landmarks.

Image Acquisition: Perform baseline scans before initiating treatment and at specified follow-

up intervals (e.g., every 6 cycles, or every 24 weeks).[8][9] Consistency in patient positioning

and imaging parameters across time points is critical.

Volumetric Analysis:

Transfer DICOM images to a dedicated image analysis workstation with semi-automated

or manual segmentation software.

On each axial slice of the T2-weighted sequence, a trained radiologist or technician

manually or semi-automatically contours the boundary of the target tumor.

The software calculates the area within the contour on each slice.

Tumor volume is calculated by summing the areas of all slices and multiplying by the slice

thickness (plus any gap).

Formula: Volume = Σ (Area_slice * (Slice Thickness + Gap))

Data Reporting: Report the absolute tumor volume (in cm³) at each time point and calculate

the percentage change from baseline.

Protocol 2: T2 Hyperintensity Signal Ratio Assessment
Objective: To quantify changes in the T2 signal intensity of a target tumor relative to a reference

tissue, as a surrogate for tumor activity.

Methodology:

Image Acquisition: Use the same T2-weighted fat-suppressed sequences acquired for

volumetric assessment (Protocol 1).

Region of Interest (ROI) Placement:
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Tumor ROI: Using the volumetric contours from Protocol 1, define the total tumor volume

as the primary ROI.

Reference ROI: Identify a region of normal-appearing skeletal muscle adjacent to the

tumor but outside of any area affected by edema or artifact. Place a circular or freehand

ROI (e.g., 1-2 cm²) within this muscle.

Signal Intensity Measurement:

Within the image analysis software, measure the mean signal intensity within the total

tumor ROI (SI_tumor).

Measure the mean signal intensity within the reference muscle ROI (SI_muscle).

Calculation of T2 Hyperintensity Ratio:

The ratio is calculated by dividing the mean signal intensity of the tumor by the mean

signal intensity of the muscle.

Formula: T2 Hyperintensity Ratio = SI_tumor / SI_muscle

Data Reporting: Report the calculated ratio at baseline and each follow-up. Calculate the

percentage change in the ratio from baseline to assess treatment effect. A decrease in the

ratio indicates a positive response.[9]

Protocol 3: Preclinical Bioluminescence Imaging (BLI)
for Efficacy Screening
Objective: To non-invasively monitor the growth of luciferase-expressing desmoid tumor

xenografts in mice and assess the anti-tumor activity of nirogacestat.

Methodology:

Cell Line Preparation: Use a human desmoid tumor cell line stably transfected with a firefly

luciferase (Fluc) reporter gene.

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
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Tumor Implantation:

Subcutaneously inject a known number of luciferase-expressing tumor cells (e.g., 1x10⁶

cells in Matrigel) into the flank of each mouse.

Allow tumors to establish and reach a palpable size or a predetermined BLI signal

intensity (e.g., 1x10⁶ photons/sec).

Randomization and Treatment:

Randomize mice into treatment groups (e.g., Vehicle control, Nirogacestat).

Administer nirogacestat or vehicle orally at the desired dose and schedule.

Bioluminescence Imaging:

Image mice at baseline (before treatment) and at regular intervals (e.g., twice weekly).

Anesthetize the mice using isoflurane.

Administer the D-luciferin substrate via intraperitoneal (IP) injection (e.g., 150 mg/kg).

Wait for substrate distribution (typically 10-15 minutes).

Place the mouse in an in vivo imaging system (IVIS) and acquire bioluminescent images.

Exposure time will vary based on signal intensity (e.g., 1 second to 1 minute).

Data Analysis:

Using the system's analysis software, draw an ROI over the tumor area on each image.

Quantify the total photon flux (photons/second) within the ROI.

Plot the average photon flux for each treatment group over time to generate tumor growth

curves.

Compare the tumor growth between the nirogacestat and vehicle groups to determine

efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Nirogacestat? [synapse.patsnap.com]

2. google.com [google.com]

3. UCSF Desmoid Tumor Trial → New Drug, Nirogacestat, for Treating Desmoid Tumors
That Cannot be Removed by Surgery [clinicaltrials.ucsf.edu]

4. tandfonline.com [tandfonline.com]

5. Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare
disease - PMC [pmc.ncbi.nlm.nih.gov]

6. FDA approves nirogacestat for desmoid tumors | FDA [fda.gov]

7. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors - PMC
[pmc.ncbi.nlm.nih.gov]

8. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]

9. ascopubs.org [ascopubs.org]

10. Tumor volume and T2 hyperintensity changes from DeFi: A phase 3, randomized,
controlled trial of nirogacestat in patients with desmoid tumors. | Semantic Scholar
[semanticscholar.org]

11. mskcc.org [mskcc.org]

12. targetedonc.com [targetedonc.com]

13. onclive.com [onclive.com]

14. SpringWorks Therapeutics Announces Long-Term Efficacy and Safety Data from Phase
3 DeFi Trial of OGSIVEO® (nirogacestat) in Adults with Desmoid Tumors to be Presented at
the Connective Tissue Oncology Society (CTOS) 2024 Annual Meeting | SpringWorks
Therapeutics [springworkstx.gcs-web.com]

15. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a
strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]

16. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1193386?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-nirogacestat
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DOL-YpVGLXRQ&q=EgSt_9fBGJT5ssgGIjA43JbHwAR8hGG392TbN6imddpuoMPDrERzQgn2S9uTBYbNxUbcLNJddG0EiQwZ6IAyAnJSWgFD
https://clinicaltrials.ucsf.edu/trial/NCT04195399
https://clinicaltrials.ucsf.edu/trial/NCT04195399
https://www.tandfonline.com/doi/full/10.1080/14796694.2025.2550826?src=
https://pmc.ncbi.nlm.nih.gov/articles/PMC11815814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11815814/
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-nirogacestat-desmoid-tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12490388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12490388/
https://news.springworkstx.com/
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.11514
https://www.semanticscholar.org/paper/Tumor-volume-and-T2-hyperintensity-changes-from-A-Alcindor-Kasper/21087808a25542ba41268a792fdba59a12dc1923
https://www.semanticscholar.org/paper/Tumor-volume-and-T2-hyperintensity-changes-from-A-Alcindor-Kasper/21087808a25542ba41268a792fdba59a12dc1923
https://www.semanticscholar.org/paper/Tumor-volume-and-T2-hyperintensity-changes-from-A-Alcindor-Kasper/21087808a25542ba41268a792fdba59a12dc1923
https://www.mskcc.org/clinical-updates/nirogacestat-improves-outcomes-patients-desmoid-tumors
https://www.targetedonc.com/view/evaluating-survival-long-term-use-of-nirogacestat-in-desmoid-tumors
https://www.onclive.com/view/nirogacestat-provides-long-term-benefits-in-desmoid-tumors
https://springworkstx.gcs-web.com/news-releases/news-release-details/springworks-therapeutics-announces-long-term-efficacy-and-safety/
https://springworkstx.gcs-web.com/news-releases/news-release-details/springworks-therapeutics-announces-long-term-efficacy-and-safety/
https://springworkstx.gcs-web.com/news-releases/news-release-details/springworks-therapeutics-announces-long-term-efficacy-and-safety/
https://springworkstx.gcs-web.com/news-releases/news-release-details/springworks-therapeutics-announces-long-term-efficacy-and-safety/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3204743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3204743/
https://www.innoserlaboratories.com/blog/the-application-of-bioluminescence-imaging-in-preclinical-oncology-research/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Advances in Bioluminescence Imaging of Live Animal Models - PMC
[pmc.ncbi.nlm.nih.gov]

18. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC
[pmc.ncbi.nlm.nih.gov]

19. CareAcross [careacross.com]

To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging to
Assess Nirogacestat Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193386#in-vivo-imaging-techniques-to-assess-
nirogacestat-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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